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Compound of Interest

Compound Name: Threo-guaiacylglycerol

Cat. No.: B1253286 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of threo-
Guaiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction
threo-Guaiacylglycerol is a phenylpropanoid, a class of organic compounds of natural origin.

As a substructure of lignin, it is abundant in the plant kingdom. This document provides a

comprehensive overview of the physical and chemical properties of threo-guaiacylglycerol, its
synthesis, and its biological activities, with a focus on its anti-inflammatory effects. The

information is presented to be a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Chemical Structure
IUPAC Name: (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

CAS Number: 27391-16-8

Molecular Formula: C₁₀H₁₄O₅[1][2]

Molecular Weight: 214.22 g/mol [1][2]
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While specific quantitative data for the melting point, boiling point, and pKa of pure threo-
guaiacylglycerol are not readily available in the reviewed literature, data for some of its

derivatives provide an indication of its general physical characteristics. The compound is

typically described as a powder[1].

Solubility
threo-Guaiacylglycerol is soluble in a variety of organic solvents. For enhanced solubility,

warming the solution to 37°C and using an ultrasonic bath is recommended[1].

Solvent Solubility Reference

Chloroform Soluble [1]

Dichloromethane Soluble [1]

Ethyl Acetate Soluble [1]

Dimethyl Sulfoxide (DMSO) Soluble [1]

Acetone Soluble [1]

Spectral Data
The structural elucidation of threo-guaiacylglycerol and its derivatives is primarily

accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for confirming the structure and stereochemistry of guaiacylglycerol

derivatives. The chemical shifts can vary depending on the solvent and the specific derivative.

Reference ¹H NMR Data for a threo-Guaiacylglycerol Derivative (in d6-acetone):[3]
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Proton Chemical Shift (δ, ppm)

CH₃O- of A-ring 3.82 (s)

CH₃O- of B-ring (threo) 3.89 (s)

β-CH 4.51 (broad q, J=4.5 Hz)

α-CH 4.91 (broad d, J=5.5 Hz)

Aromatic 6.63-7.35 (m)

Reference ¹³C NMR Data: While a specific spectrum for the parent threo-guaiacylglycerol is
not provided, the characteristic peaks for the glycerol side chain are key for distinguishing

between threo and erythro isomers[4].

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Reference Mass Spectrum Data for a threo-Guaiacylglycerol Derivative (m/z, %):[3]

m/z Relative Abundance (%)

374 (M+) 0.9

356 4.2

338 4.2

326 33.2

178 100

Experimental Protocols
Synthesis of threo-Guaiacylglycerol Derivatives
The synthesis of guaiacylglycerol derivatives often involves the reaction of an appropriate

aromatic aldehyde with an α-lithiated aryloxyacetic acid, followed by reduction. The following is
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a generalized protocol based on reported syntheses of related compounds[5].

Materials:

Aromatic aldehyde (e.g., vanillin)

(2-methoxyphenoxy)ethanoic acid

Diisopropylamine

Butyllithium in hexane

Tetrahydrofuran (THF), anhydrous

Borane-dimethyl sulfide complex

Hydrochloric acid (3 M)

Ether

Methanol

Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Solvents for chromatography (e.g., methylene chloride, ethyl acetate, hexanes)

Procedure:

Preparation of Lithium Diisopropylamide (LDA): In a three-necked flask under an argon

atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0°C and

slowly add butyllithium in hexane. Stir the mixture for 30 minutes.

Formation of the α-lithiated species: Slowly add a solution of (2-methoxyphenoxy)ethanoic

acid in anhydrous THF to the LDA solution. Allow the mixture to warm to 35-40°C and stir for

approximately 30 minutes.
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Condensation with Aldehyde: Cool the reaction mixture back to 0°C and slowly add a

solution of the aromatic aldehyde in anhydrous THF. Continue stirring at 0°C for 1 hour and

then let the reaction proceed overnight at room temperature.

Work-up: Cool the reaction mixture to 0°C and acidify with 3 M hydrochloric acid. Extract the

aqueous layer with ether. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3-

hydroxypropionic acid intermediate.

Reduction: Dissolve the crude intermediate in anhydrous THF and add borane-dimethyl

sulfide complex. Stir the reaction at room temperature. After the reaction is complete

(monitored by TLC), carefully quench the reaction with methanol.

Final Work-up: Remove the solvent by evaporation. To ensure complete removal of boric

acid, dissolve the residue in methanol and re-evaporate. Dry the residue under vacuum.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable solvent system (e.g., a gradient of ethyl acetate in methylene chloride or hexanes) to

separate the threo and erythro isomers[5].

Purification and Analysis Workflow

Crude Synthesis Product
Thin Layer Chromatography (TLC)

- Assess purity
- Determine optimal solvent system

Column Chromatography
- Separate threo and erythro isomers Collect Fractions TLC Analysis of Fractions Combine Pure Fractions Solvent Evaporation Pure threo-Guaiacylglycerol

NMR Spectroscopy
(¹H, ¹³C)

- Structural confirmation
- Stereochemistry determination

Mass Spectrometry
- Molecular weight confirmation

Characterized Product

Click to download full resolution via product page

Purification and analysis workflow for threo-guaiacylglycerol.
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Biological Activity and Mechanism of Action
threo-Guaiacylglycerol and its derivatives have been reported to possess various biological

activities, most notably anti-inflammatory effects. This activity is primarily attributed to the

inhibition of nitric oxide (NO) production[6][7].

Inhibition of Nitric Oxide (NO) Production
Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of

inflammation. Derivatives of threo-guaiacylglycerol have been shown to suppress the

expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory

cascade. This suppression is mediated through the inhibition of the NF-κB and STAT3 signaling

pathways[8][9].

Signaling Pathway Inhibition
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a

potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the

surface of immune cells like macrophages, initiating a signaling cascade that leads to the

activation of transcription factors such as NF-κB and STAT3. These transcription factors then

drive the expression of pro-inflammatory genes, including iNOS and COX-2. threo-
Guaiacylglycerol derivatives intervene in this pathway, preventing the activation of NF-κB and

STAT3, and thereby reducing the inflammatory response.

Inhibition of LPS-induced inflammatory signaling by threo-guaiacylglycerol derivatives.

This diagram illustrates how lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4)

activates downstream signaling pathways, leading to the activation of IKK and JAKs. IKK

activation results in the phosphorylation and subsequent degradation of IκB, releasing the NF-

κB complex (p65/p50) to translocate to the nucleus. Simultaneously, JAK activation leads to the

phosphorylation and dimerization of STAT3, which also translocates to the nucleus. In the

nucleus, both NF-κB and p-STAT3 bind to the promoter regions of pro-inflammatory genes like

iNOS and COX-2, inducing their transcription. threo-Guaiacylglycerol derivatives exert their

anti-inflammatory effect by inhibiting the activity of IKK and JAKs, thereby preventing the

activation of NF-κB and STAT3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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